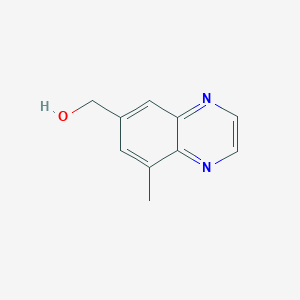

(8-Methylquinoxalin-6-YL)methanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10N2O |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

(8-methylquinoxalin-6-yl)methanol |

InChI |

InChI=1S/C10H10N2O/c1-7-4-8(6-13)5-9-10(7)12-3-2-11-9/h2-5,13H,6H2,1H3 |

InChI-Schlüssel |

FMVPMNFOXQLQDI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC2=NC=CN=C12)CO |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 8 Methylquinoxalin 6 Yl Methanol and Analogous Quinoxaline Derivatives

Catalytic Approaches in Quinoxaline (B1680401) Synthesis

The traditional synthesis of quinoxalines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which can require harsh reaction conditions. nih.gov Modern catalytic methods offer milder, more efficient, and selective alternatives.

Transition-Metal-Mediated and Metal-Free Catalysis

Copper catalysis has emerged as a versatile tool for the synthesis of quinoxalines due to the low cost and low toxicity of copper salts. rsc.org Various copper-catalyzed methods have been developed, including the oxidative cyclization of α-hydroxyketones with o-phenylenediamines and the cyclization of o-phenylenediamine (B120857) with terminal alkynes. acgpubs.orgnih.gov A notable copper-catalyzed approach involves the condensation and C-N bond formation of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) in a one-pot, three-component reaction to yield quinoxalines. organic-chemistry.org Another efficient method utilizes copper(II) and bases for the cyclization of o-phenylenediamine and terminal alkynes, proceeding smoothly to give moderate to good yields of the desired products. nih.govresearchgate.net

A copper-catalyzed photoredox method offers a simple and highly functional group compatible route for preparing quinoxalines from terminal alkynes. rsc.org This method uses molecular oxygen as a sustainable oxidant and can be applied to the one-pot synthesis of heterocyclic compounds like quinoxaline, which is an FLT3 inhibitor. rsc.org

Table 1: Examples of Copper-Catalyzed Quinoxaline Synthesis

| Entry | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | o-phenylenediamine, benzil | Alumina-supported CuH₂PMo₁₁VO₄₀ | Toluene | 25 | 92 | nih.gov |

| 2 | o-phenylenediamine, terminal alkyne | Cu(II) salt, base | Not specified | Not specified | Moderate to Good | nih.gov |

| 3 | 2-iodoaniline, arylacetaldehyde, NaN₃ | Copper catalyst | Not specified | Not specified | Good | organic-chemistry.org |

| 4 | o-phenylenediamine, phenylglyoxal | Copper photoredox catalyst | Not specified | Not specified | High | rsc.org |

Earth-abundant and environmentally benign manganese has gained significant attention in catalysis. researchgate.net Manganese pincer complexes have proven to be effective catalysts for the synthesis of quinoxalines through acceptorless dehydrogenative coupling routes. researchgate.netnih.gov This method involves the reaction of 1,2-diaminobenzene with 1,2-diols, producing 2-substituted quinoxaline derivatives with water and hydrogen gas as the only byproducts. nih.gov The use of acridine-based pincer complexes of manganese allows for these sustainable reactions. nih.gov These catalytic systems exhibit high stability and selectivity under mild reaction conditions. researchgate.netmsstate.edu

Table 2: Manganese Pincer Complex Catalyzed Quinoxaline Synthesis

| Entry | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,2-diaminobenzene, 1,2-diol | Acridine-based Mn pincer complex | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |

| 2 | 2-aminobenzyl alcohol, alcohol | Hydride Mn(I) PNP pincer complex | Not specified | Not specified | Not specified | Not specified | up to 91 | acs.org |

| 3 | Acetophenone, 4-methoxybenzyl alcohol | NNN pincer Mn complex 4c | KOtBu | Toluene | 140 | 14 | Moderate to High | mdpi.com |

Titanium Silicate-1 (TS-1) is a zeolitic material that functions as a highly efficient heterogeneous catalyst for various organic transformations, including the synthesis of quinoxalines. researchgate.netchemicalbook.com The catalytic activity of TS-1 is attributed to the isolated Ti(IV) sites within the zeolite framework. chemicalbook.com The synthesis of quinoxaline derivatives using TS-1 involves the direct condensation of substituted aromatic 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net This method is performed in environmentally friendly solvents like ethanol (B145695) at ambient temperature, affording good to excellent yields in shorter reaction times. researchgate.net The catalyst is reusable and can be easily separated from the reaction mixture.

Table 3: TS-1 Catalyzed Quinoxaline Synthesis

| Entry | Reactants | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 1 | Substituted 1,2-diamine, 1,2-dicarbonyl | 1 wt.% TS-1 | Ethanol | Room Temperature | Good to Excellent | researchgate.net |

Camphorsulfonic acid (CSA) is an inexpensive, commercially available, and stable organocatalyst that has been effectively used for the synthesis of quinoxaline derivatives. researchgate.netresearchgate.net This metal-free approach aligns with the principles of green chemistry. researchgate.net The synthesis involves the condensation of various 1,2-diaminobenzene derivatives with 1,2-dicarbonyls, such as phenanthrene-9,10-dione, acenaphthylene-1,2-dione, or benzil. researchgate.net The reactions are typically carried out in aqueous ethanol at room temperature, providing a mild and eco-friendly route to a diverse range of quinoxalines. researchgate.net

Table 4: CSA Organocatalyzed Quinoxaline Synthesis

| Entry | Reactants | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 1 | 1,2-diaminobenzene derivatives, 1,2-dicarbonyls | Camphor sulfonic acid | Aqueous ethanol | Room Temperature | High | researchgate.net |

Polyvinylpolypyrrolidone supported triflic acid (PVPP·OTf) serves as a recyclable heterogeneous catalyst for the efficient synthesis of quinoxaline derivatives. rhhz.net This catalyst is easily prepared, air-stable, and can be readily removed from the reaction mixture. rhhz.net The synthesis involves the reaction of aryl 1,2-diamines with 1,2-dicarbonyl compounds at room temperature. rhhz.net The use of water as a solvent further enhances the green credentials of this methodology, providing good-to-excellent yields of the desired quinoxaline products. rhhz.net

Table 5: PVPP·OTf Catalyzed Quinoxaline Synthesis

| Entry | Reactants | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 1 | Aryl 1,2-diamines, 1,2-dicarbonyl compounds | PVPP·OTf | Water | Room Temperature | Good to Excellent | rhhz.net |

Recyclable and Sustainable Catalytic Systems

The development of recyclable and sustainable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve economic viability. tandfonline.com In quinoxaline synthesis, various heterogeneous catalysts have been employed that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.

Heteropolyacids, such as H₅[PW₆Mo₄V₂O₄₀]·14H₂O, have been demonstrated as effective and reusable solid catalysts for the one-pot synthesis of quinoxaline derivatives. tandfonline.com These catalysts function as Brønsted acids, facilitating the condensation reaction under milder conditions. tandfonline.com Studies have shown that these catalysts can be recovered and reused for up to four cycles with maintained stability. tandfonline.com Similarly, alumina-supported heteropolyoxometalates, like CuH₂PMo₁₁VO₄₀ on alumina, have shown high catalytic activity in the synthesis of quinoxalines at room temperature, with the catalyst being easily filtered and reused. nih.gov

Magnetically separable nanocatalysts, such as those based on iron oxide (Fe₃O₄), offer another innovative approach. rsc.org For instance, a nano-magnetic Fe₃O₄@SiO₂/Schiff base/Co(II) catalyst has been successfully used and recovered using an external magnet for at least five cycles with minimal impact on yield. rsc.org Other recyclable catalysts that have been investigated include sulfamic acid/MeOH, nano-kaoline/BF₃/Fe₃O₄, monoclinic zirconia nanoparticles, and cellulose (B213188) sulfuric acid. tandfonline.comrsc.orgtandfonline.com

Table 1: Examples of Recyclable Catalysts in Quinoxaline Synthesis

| Catalyst | Reaction Conditions | Reusability | Reference |

| H₅[PW₆Mo₄V₂O₄₀]·14H₂O | Reflux in ethanol:water (1:1) | Up to 4 cycles | tandfonline.com |

| Alumina-supported CuH₂PMo₁₁VO₄₀ | Room temperature in toluene | Recyclable | nih.gov |

| Fe₃O₄@SiO₂/Schiff base/Co(II) | Not specified | Up to 5 cycles | rsc.org |

| Sulfamic Acid/MeOH | Room temperature | Recyclable | tandfonline.com |

| Cellulose Sulfuric Acid | Room temperature, solvent-free | At least 3 cycles | tandfonline.com |

Green Chemistry Principles in Quinoxaline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to create more environmentally friendly and sustainable processes. ijirt.orgbenthamdirect.com This involves the use of alternative energy sources, greener solvents, and more efficient reaction designs.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. e-journals.in It often leads to dramatic reductions in reaction times, from hours to minutes, along with higher yields and cleaner reactions. e-journals.inudayton.edu In the context of quinoxaline synthesis, microwave-assisted methods have been successfully employed for the condensation of diamines and dicarbonyl compounds, frequently under solvent-free conditions. e-journals.in This approach not only accelerates the reaction but also simplifies the work-up process, making it an environmentally benign alternative. e-journals.in For example, a variety of quinoxaline derivatives have been synthesized in excellent yields (80-90%) within just 3.5 minutes using microwave heating. e-journals.in This technology has proven effective for creating a broad range of substituted quinoxalines, even for challenging transformations like nucleophilic aromatic substitutions on 2,3-dichloroquinoxaline (B139996) without the need for a metal catalyst. udayton.edudoaj.org

Reactions in Aqueous or Other Green Media (e.g., ethanol, PEG)

The use of environmentally benign solvents is a key aspect of green chemistry. Water, being non-toxic, non-flammable, and inexpensive, is an ideal solvent for many organic reactions. tandfonline.com The synthesis of quinoxaline derivatives has been successfully carried out in aqueous media, often at room temperature, using surfactant-type catalysts like p-dodecylbenzenesulfonic acid (DBSA) which aids in the solubilization of organic substrates. tandfonline.com Ethanol and aqueous ethanol are other green solvent systems that have been utilized, for instance, with ammonium (B1175870) bifluoride as a catalyst. nih.gov

Polyethylene glycol (PEG) has also been explored as a recyclable and effective reaction medium for the synthesis of quinoxalines. researchgate.net Catalyst-free protocols have been developed for the condensation of 1,2-diketones with 1,2-diamines in PEG, offering good yields and a simple workup where the PEG can be recovered and reused. researchgate.net

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable from a green chemistry perspective. bohrium.com These strategies improve efficiency, reduce waste, and save time and resources. bohrium.com Several one-pot methods for quinoxaline synthesis have been developed. For example, an iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols allows for the synthesis of quinoxalines without the need for external oxidants or reductants, producing water as the only byproduct. nih.gov Another approach involves the iodine-catalyzed cascade coupling of o-phenylenediamines with methyl ketones in DMSO, which acts as both a reactant and a solvent. acs.orgrsc.org Multicomponent reactions, a subset of one-pot synthesis, have also been employed to create diverse quinoxaline structures. bohrium.com

Specific Reaction Pathways for Quinoxaline Alcohols

The synthesis of quinoxaline alcohols, a specific subclass of quinoxaline derivatives, often utilizes established reaction pathways with modifications to incorporate the hydroxyl functionality.

Condensation Reactions of 1,2-Diamines with Dicarbonyl Compounds

The most classical and widely used method for synthesizing the quinoxaline core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. ijirt.orgnih.govresearchgate.net This reaction forms the pyrazine (B50134) ring fused to the benzene (B151609) ring of the diamine. nih.gov While traditionally requiring harsh conditions, modern advancements have introduced milder and more efficient catalytic systems. nih.gov To synthesize a quinoxaline alcohol like (8-Methylquinoxalin-6-YL)methanol, the starting materials would need to contain the necessary methyl and methanol (B129727) precursor groups on the benzene ring of the 1,2-diamine. The general mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by cyclization and dehydration to form the aromatic quinoxaline ring. researchgate.net Various catalysts, including Brønsted and Lewis acids, can be used to facilitate this process under greener conditions. tandfonline.comtandfonline.com

Dehydrogenative Coupling Routes

A powerful and atom-economical approach for the synthesis of quinoxaline derivatives involves acceptorless dehydrogenative coupling (ADC). This methodology facilitates the formation of the quinoxaline ring system by coupling 1,2-diamines with 1,2-diols, releasing only water and hydrogen gas as byproducts.

Recent research has highlighted the use of earth-abundant, manganese-based pincer complexes as effective catalysts for this transformation. libretexts.orgresearchgate.netyoutube.comresearchgate.netnih.govresearchgate.netmasterorganicchemistry.comajrconline.org For instance, the reaction of 1,2-diaminobenzene with various 1,2-diols in the presence of a manganese pincer catalyst and a catalytic amount of base affords the corresponding quinoxaline derivatives in high yields. youtube.comresearchgate.net The proposed mechanism involves the initial dehydrogenation of the diol to an α-hydroxy ketone, followed by condensation with the diamine and subsequent cyclization and aromatization. researchgate.net

A notable example is the reaction of 4-methyl-1,2-phenylenediamine with 1,2-propanediol, which would yield 2,8-dimethylquinoxaline. While not directly producing the target methanol, this illustrates the core strategy for constructing the 8-methylquinoxaline scaffold. The reaction conditions are typically high temperatures (around 150 °C) in a solvent like toluene, with a catalyst loading of 2 mol% and a small amount of a base such as potassium hydride (KH). researchgate.net

Table 1: Manganese-Catalyzed Dehydrogenative Coupling for Quinoxaline Synthesis

| Diamine | Diol | Catalyst | Base (mol%) | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1,2-Diaminobenzene | 1,2-Butanediol | Mn-pincer (2 mol%) | KH (3) | 150 | 36 | 2-Ethylquinoxaline | 95 | youtube.com |

| 1,2-Diaminobenzene | 1,2-Pentanediol | Mn-pincer (2 mol%) | KH (3) | 150 | 36 | 2-Propylquinoxaline | 93 | researchgate.net |

| 4-Methyl-1,2-diaminobenzene | 1,2-Ethanediol | Mn-pincer (2 mol%) | KH (3) | 150 | 36 | 2,7-Dimethylquinoxaline | 92 | researchgate.net |

Furthermore, nickel-catalyzed dehydrogenative coupling of aromatic diamines with alcohols has also been reported as a viable route to substituted quinoxalines, expanding the repertoire of catalytic systems for this transformation.

Oxidative Cyclization Approaches

Oxidative cyclization methods provide another powerful avenue for the synthesis of quinoxalines, often starting from more readily available precursors than the traditional condensation of dicarbonyls and diamines.

One such innovative method is the tandem oxidative azidation/cyclization of N-arylenamines. researchgate.netresearchgate.net In this approach, an N-arylenamine reacts with trimethylsilyl (B98337) azide (TMSN₃) in the presence of an oxidant like (diacetoxyiodo)benzene. This process generates two new C-N bonds in a single operation under mild conditions. researchgate.net The reaction is believed to proceed through the formation of a vinyl azide intermediate, which then undergoes oxidative cyclization to form the quinoxaline ring. The use of a copper salt, such as CuCl₂, can further promote the reaction. researchgate.net

For example, the reaction of an enamine derived from a substituted aniline (B41778) and a ketone can lead to a variety of substituted quinoxalines. The reaction conditions are generally mild, often carried out at room temperature in a solvent like dichloromethane (B109758) (DCM) for a few hours. researchgate.net

Table 2: Oxidative Cyclization of N-Arylenamines

| N-Arylenamine Substrate | Oxidant | Azide Source | Catalyst (mol%) | Solvent | Time (h) | Product Scope | Yield Range (%) | Reference |

| Various substituted N-arylenamines | (Diacetoxyiodo)benzene | TMSN₃ | CuCl₂ (10) | DCM | 2-4 | Substituted quinoxalines | 45-85 | researchgate.net |

| N-aryl enamines | tBuONO | - | KI | - | - | Imidazole-4-carboxylic derivatives | - | nih.gov |

Another related strategy involves the oxidative tandem nitrosation/cyclization of N-aryl enamines with nitromethane (B149229) to produce 3-(trifluoromethyl)quinoxalines, demonstrating the versatility of oxidative cyclization in introducing specific functional groups. libretexts.org

Esterification and Demethylation Reactions on Quinoxaline Carboxylic Acid Derivatives

Functional group interconversions on a pre-formed quinoxaline scaffold are essential for accessing specific derivatives like this compound. Esterification and demethylation are key reactions in this context.

The direct synthesis of this compound would likely involve the reduction of a corresponding carboxylic acid or ester. The synthesis of a precursor like 8-methylquinoxaline-6-carboxylic acid could be achieved through established quinoxaline forming reactions, followed by esterification. The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a viable route. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uklibretexts.org Modern methods, such as using 2-methyl-6-nitrobenzoic anhydride, offer milder conditions and high yields. organic-chemistry.org

Demethylation is another critical transformation, particularly for converting a methoxy-substituted quinoxaline to a hydroxyquinoxaline, which can then be further functionalized. Aryl methyl ethers can be cleaved under various conditions. Strong acids like HBr or HI are traditionally used, but these conditions can be harsh. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org More modern and selective reagents include boron tribromide (BBr₃) and pyridinium (B92312) hydrochloride. nih.govresearchgate.netajrconline.orgnih.govorgsyn.orgwikipedia.orggoogle.comresearchgate.netgoogle.com BBr₃ is particularly effective for the demethylation of aryl methyl ethers, even in the presence of other functional groups, and the reaction is typically carried out in a chlorinated solvent at or below room temperature. ajrconline.orgorgsyn.org Pyridinium hydrochloride is used at high temperatures (180-220 °C) for the cleavage of aryl methyl ethers. wikipedia.orggoogle.com

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Substrate Scope | Reference |

| Boron tribromide (BBr₃) | CH₂Cl₂ or other chlorinated solvents, 0°C to rt | Aryl methyl ethers, effective with various functional groups | ajrconline.orgorgsyn.org |

| Pyridinium hydrochloride | Neat, 180-220 °C | Aryl methyl ethers | wikipedia.orggoogle.com |

| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl, 110 °C, 2 h | Lignin-derived aromatic compounds | nih.gov |

| Hydrogen Bromide (HBr) | Acetic acid, high temperature | Aryl methyl ethers | wikipedia.org |

Regioselective Functionalization of Quinoxaline Scaffolds

The direct and selective functionalization of C-H bonds on the quinoxaline ring is a highly desirable strategy for introducing substituents at specific positions, avoiding lengthy synthetic sequences. The regioselectivity of these reactions is often dictated by the electronic properties of the quinoxaline core and the directing ability of existing substituents.

For an 8-methylquinoxaline system, the electronic nature of the methyl group (electron-donating) and the nitrogen atoms in the pyrazine ring influence the reactivity of the C-H bonds. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines and related heterocycles. nih.govorgsyn.orgmdpi.comnih.gov For instance, the position of substituents on the quinoline (B57606) ring can direct the site of further functionalization. researchgate.net

In the context of 8-substituted quinolines, metal-free methods have been developed for the regioselective halogenation at the C5 position. rsc.org This demonstrates that remote C-H bonds can be selectively functionalized. The principles governing the regioselectivity in quinoline systems can often be extrapolated to quinoxalines, although the additional nitrogen atom in the pyrazine ring will modulate the electronic landscape of the molecule. For instance, in chloro-substituted quinolines, the choice of the metal amide base can selectively direct metalation to the C-2, C-3, or C-8 positions. researchgate.net Such strategies could potentially be adapted for the regioselective introduction of a hydroxymethyl group or a precursor functional group onto the 8-methylquinoxaline scaffold.

Computational and Theoretical Investigations of Methylquinoxaline Alcohol Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into methylquinoxaline alcohols, offering a detailed view of their electronic structure and properties.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for studying quinoxaline (B1680401) derivatives. researchgate.netphyschemres.org DFT, particularly with hybrid functionals like B3LYP, has been widely used to predict the geometries and electronic properties of such molecules. researchgate.netnih.gov These methods are often employed to understand the structure-activity relationships in various quinoxaline compounds. researchgate.net For instance, DFT calculations have been successfully used to investigate the corrosion inhibition properties of quinoxaline derivatives by calculating quantum chemical parameters. physchemres.org

Ab initio methods, while computationally more demanding, provide a high level of theory and are used for more precise calculations, especially for smaller systems or for benchmarking DFT results. Both DFT and ab initio approaches are fundamental in providing a solid theoretical framework for understanding the chemical behavior of methylquinoxaline alcohol systems.

Basis Set Selection and Optimization Strategies

The choice of a suitable basis set is a critical aspect of quantum chemical calculations that significantly influences the accuracy of the results. For quinoxaline derivatives, split-valence basis sets, such as 6-311++G(d,p), are commonly used in conjunction with DFT methods to achieve a balance between computational cost and accuracy. physchemres.orgnih.gov The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution, especially in systems with heteroatoms and potential for hydrogen bonding.

Geometry optimization is a standard procedure in these calculations to find the minimum energy structure of the molecule. This process is crucial for obtaining reliable predictions of molecular properties. For complex molecules like chiral quinoxaline derivatives, a thorough conformational analysis is necessary to identify the most stable conformer before further calculations are performed. nih.gov

Prediction of Electronic Properties (HOMO, LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and potential interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are regions prone to electrostatic interactions. For quinoxaline derivatives, MEP analysis helps in understanding their interaction with other molecules and their potential role in biological systems.

While specific data for (8-Methylquinoxalin-6-YL)methanol is not available in the reviewed literature, the following table provides illustrative examples of calculated electronic properties for a related quinoxaline derivative, showcasing the type of data generated in such studies.

| Parameter | Value (Illustrative Example for a Methylquinoxaline Derivative) |

|---|---|

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 2.54 |

Analysis of Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The analysis of the spatial distribution of these orbitals in a methylquinoxaline alcohol can reveal the preferred sites for electrophilic and nucleophilic attacks.

Natural Bond Orbital (NBO) analysis provides a localized picture of the chemical bonds within a molecule. It helps in understanding the hybridization of atomic orbitals and the nature of bonding (e.g., sigma, pi bonds, lone pairs). NBO analysis can also quantify the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation. This method offers deep insights into the electronic delocalization within the quinoxaline ring system and its substituents.

Thermochemical Properties and Bond Dissociation Energies

Computational methods can be used to predict various thermochemical properties, such as the enthalpy of formation and Gibbs free energy. These calculations are vital for understanding the stability and reaction energetics of methylquinoxaline alcohols.

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. Calculating the BDE for various bonds within this compound, such as the C-O bond of the methanol (B129727) group or the C-N bonds in the quinoxaline ring, can provide insights into the molecule's thermal stability and potential reaction pathways. For instance, a lower BDE for the O-H bond would suggest a higher propensity for radical scavenging activity.

Below is an illustrative table of calculated bond dissociation energies for a hypothetical methylquinoxaline alcohol system.

| Bond | Calculated BDE (kcal/mol) - Illustrative Example |

|---|---|

| Aromatic C-H | 110 |

| Methyl C-H | 98 |

| Alcohol O-H | 104 |

| Aromatic C-C(H2OH) | 102 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), are employed to study the interaction of methylquinoxaline alcohols with biological macromolecules. mdpi.comnih.gov Molecular docking predicts the preferred binding mode and affinity of a ligand to a receptor's active site. mdpi.comnih.gov This is particularly relevant for assessing the potential of these compounds as therapeutic agents.

Molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of its stability and the nature of the intermolecular interactions. mdpi.comnih.gov These simulations can reveal how the flexibility of both the ligand and the receptor influences the binding process. While no specific molecular modeling studies were found for this compound, these techniques are standard in the computational investigation of bioactive molecules within the quinoxaline family. mdpi.comnih.gov

Molecular Docking Studies for Ligand-Target Interactions (Excluding biological efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is instrumental in understanding the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of a ligand, in this case, this compound, to a macromolecular target, typically a protein or a nucleic acid. The primary output of a docking study is the binding affinity, often expressed in kcal/mol, which provides a quantitative estimate of the strength of the interaction.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has been the subject of numerous in silico investigations against various protein targets, particularly kinases involved in cancer pathways like VEGFR-2. ekb.egmdpi.comnih.gov These studies provide a framework for understanding the potential interactions of this compound.

For instance, docking studies of various quinoxaline derivatives against VEGFR-2 have shown binding affinities ranging from -11.93 to -17.11 kcal/mol. ekb.eg Similarly, quinoxalinone derivatives, which share the core quinoxaline scaffold, have been docked against the EGFR tyrosine kinase triple mutant (L858R/T790M/C797S), yielding IC50 values in the nanomolar range, which suggests strong binding interactions. mdpi.comnih.gov These compounds were found to interact with key residues in the ATP-binding pocket of the kinases, such as M793. mdpi.com

In a typical molecular docking workflow, the three-dimensional structures of both the ligand and the target protein are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or "grid box" on the protein. ekb.eg Software such as AutoDock Vina is then used to explore the conformational space of the ligand within the binding site and to score the different poses based on a scoring function that estimates the binding free energy. ekb.eg The results can reveal key amino acid residues that interact with the ligand. For example, studies on other quinoline (B57606) derivatives have identified interactions with residues like ILE-8, LYS-7, and TRP-12.

The binding affinity and interaction patterns are influenced by the specific substitutions on the quinoxaline ring. The presence of the methyl and methanol groups on the this compound molecule would be expected to influence its binding profile. The methanol group, for instance, could act as a hydrogen bond donor or acceptor, while the methyl group could engage in hydrophobic interactions.

Table 1: Representative Binding Affinities of Quinoxaline Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Quinoxaline Derivatives | VEGFR-2 | -11.93 to -17.11 | ekb.eg |

| Quinoxalinone Derivatives | EGFR (L858R/T790M/C797S) | - (IC50 in nM) | mdpi.comnih.gov |

| Quinoline Derivatives | Various Cancer Proteins | - (G-scores) | researchgate.net |

| Quinolinesulfonamide-Triazole Hybrids | Rho-associated protein kinase | -10.4 | mdpi.com |

Note: This table presents data for related quinoxaline and quinoline derivatives to illustrate the range of binding affinities observed in computational studies, as specific data for this compound is not available.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energy associated with these different arrangements, known as conformers. The potential energy surface (PES) is a theoretical construct that maps the energy of a molecule as a function of its geometry. rsc.org The low-energy regions on this surface correspond to stable conformers, while the peaks represent transition states between them. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

The conformational analysis of disubstituted cyclohexanes offers a classic example of how substituent positions (axial vs. equatorial) dictate the stability of conformers due to steric interactions, such as 1,3-diaxial strain. libretexts.org Although the quinoxaline system is aromatic and largely planar, the principles of minimizing steric hindrance are still applicable to the substituents. The rotation of the methanol group in this compound will likely have a preferred orientation that minimizes steric clashes with the adjacent methyl group and the quinoxaline ring system.

The energy landscape of a molecule can be visualized as a multi-dimensional plot where the energy is plotted against the conformational degrees of freedom (e.g., torsion angles). The global minimum on this landscape represents the most stable conformer. The presence of multiple low-energy conformers can lead to conformational heterogeneity in solution, as has been observed for some quinoxaline peptides. nih.gov

Table 2: Key Concepts in Conformational Analysis

| Concept | Description | Relevance to this compound |

| Conformer | A specific three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. | Different orientations of the methanol group relative to the quinoxaline ring. |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. rsc.org | Maps the energy changes as the methanol group rotates, revealing stable conformers and transition states. |

| Global Minimum | The conformer with the lowest energy on the potential energy surface. | The most stable and likely most populated conformation of the molecule. |

| Steric Hindrance | The repulsion between electron clouds of atoms or groups that are in close proximity. | Interactions between the methyl group, the methanol group, and the quinoxaline ring will influence the preferred conformation. |

Mechanistic Insights from Computational Studies

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental chemical process where both an electron and a proton are transferred in a single concerted step or in separate, sequential steps. These reactions are crucial in a wide range of biological and chemical systems, including photosynthesis, respiration, and catalysis. nih.gov The mechanism of PCET can be influenced by factors such as the solvent, the electronic properties of the molecule, and the presence of proton donors or acceptors.

Computational studies, particularly those using DFT, have been instrumental in elucidating the mechanisms of PCET reactions. nih.gov For quinoxaline derivatives, PCET is relevant in processes such as their photochemical reactions in alcohol solutions. For instance, in the presence of methanol, photoexcited quinoxaline derivatives can form hydrogen-bonded complexes, which can facilitate a proton-coupled electron transfer from the methanol to the quinoxaline.

While a specific computational study on the PCET mechanism of this compound is not available, research on related systems provides valuable insights. For example, a DFT study on the proton transfer in guanine (B1146940) assisted by methanol showed that the presence of the alcohol significantly lowers the energy barrier for proton transfer compared to the intramolecular process. nih.gov This suggests that the methanol group in this compound could potentially participate in intramolecular or intermolecular PCET processes.

The theoretical framework for PCET distinguishes between different pathways:

Stepwise Electron Transfer followed by Proton Transfer (ETPT): The electron is transferred first, creating a radical ion, which then undergoes proton transfer.

Stepwise Proton Transfer followed by Electron Transfer (PTET): The proton is transferred first, forming a different species that then undergoes electron transfer.

Concerted Proton-Electron Transfer (CPET): The electron and proton are transferred in a single kinetic step.

The operative mechanism depends on the specific reaction conditions and the properties of the molecule. Computational studies can help to determine the most likely pathway by calculating the energies of the intermediates and transition states for each possible mechanism.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. researchgate.netnih.gov Transition State Theory (TST) is a cornerstone of this field, providing a framework for understanding and calculating reaction rates based on the properties of the transition state—the highest energy point along the reaction coordinate. johnhogan.infowikipedia.orgsolubilityofthings.com

For quinoxaline systems, computational studies have been used to investigate the mechanisms of their synthesis. The most common route to quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net A plausible mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by cyclization and dehydration. researchgate.net Computational methods can model each step of this process, calculating the activation energies and identifying the rate-determining step.

In the context of this compound, computational studies could be used to explore various reaction pathways, such as its synthesis or its subsequent functionalization. For example, the synthesis of mono- and bis-methylated pyrrolo[1,2-a]quinoxalines from a common precursor has been investigated computationally, revealing a plausible mechanism involving radical addition and cyclization. nih.gov This study highlights how computational analysis can rationalize the formation of different products under varying reaction conditions. nih.gov

The search for a transition state on the potential energy surface is a key part of reaction pathway elucidation. johnhogan.infowikipedia.orgsolubilityofthings.com Once located, the structure of the transition state can provide valuable information about the geometry of the reacting molecules at the point of highest energy. Frequency calculations are then performed to verify that the located structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Coordination Chemistry of Methylquinoxaline Alcohol Derivatives

Synthesis of Metal Complexes Involving Quinoxaline (B1680401) Ligands

The synthesis of metal complexes with quinoxaline-based ligands is a well-established area of research, employing a variety of synthetic methodologies to create a wide array of molecular architectures. isca.inisca.me These methods range from standard reflux and room temperature stirring techniques to more advanced approaches like hydrothermal synthesis and template reactions. isca.incusat.ac.innih.gov The specific nature of the quinoxaline derivative, particularly the position and type of substituent groups, plays a crucial role in determining the resulting complex's structure and nuclearity.

Mono-, Bi-, and Trimetallic Complexes

The formation of mono-, bi-, and trimetallic complexes is a common feature of quinoxaline chemistry. isca.inisca.me Monometallic complexes are typically formed when the quinoxaline ligand acts in a bidentate or monodentate fashion, coordinating to a single metal center. For instance, ligands like 2-(2'-pyridyl)quinoxaline can act as bidentate chelating agents, forming monomeric complexes. isca.in

Bimetallic and trimetallic complexes often arise when the quinoxaline ligand possesses bridging capabilities. isca.inacs.orgwpmucdn.com Ligands such as 2,3-bis(2-pyridyl)quinoxaline (B1212657) (dpq) are well-known for their ability to bridge two metal centers, leading to the formation of bimetallic species. acs.org The synthesis of these higher nuclearity complexes can be influenced by the stoichiometry of the reactants and the reaction conditions. While direct examples involving (8-Methylquinoxalin-6-YL)methanol are not extensively documented in the provided search results, the principles of using bridging quinoxaline ligands to construct bi- and trimetallic architectures are broadly applicable.

Homo-bimetallic and Polynuclear Complexes

The synthesis of homo-bimetallic and polynuclear complexes, where multiple metal centers of the same element are linked, is a significant area of quinoxaline coordination chemistry. isca.inisca.me These complexes are often constructed using ligands that can facilitate bridging between metal ions. The resulting structures can range from discrete dinuclear molecules to extended one-, two-, or three-dimensional polymeric networks. The formation of such complexes is influenced by factors like the nature of the metal ion, the solvent system, and the presence of counter-ions. isca.me

Mixed-Metal and Mixed-Ligand Systems

The versatility of quinoxaline ligands extends to the formation of mixed-metal and mixed-ligand complexes. isca.inisca.menih.gov Mixed-metal complexes, containing at least two different metal ions, are of interest for their potential synergistic effects in catalysis and materials science. Their synthesis often involves a stepwise approach where a mononuclear complex of one metal is used as a "ligand" to coordinate to a second, different metal ion.

Mixed-ligand complexes, on the other hand, involve a single metal center coordinated to a quinoxaline derivative and one or more other types of ligands. nih.govresearchgate.net For example, mixed-ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized using N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine and 1,10-phenanthroline. nih.gov This approach allows for the fine-tuning of the coordination environment around the metal ion, which can significantly impact the complex's properties.

Schiff Base Complexes

Schiff bases derived from quinoxaline precursors are a particularly important class of ligands in coordination chemistry. tandfonline.comijfans.orgtandfonline.com These ligands are formed through the condensation of a primary amine with a quinoxaline derivative containing a carbonyl group, such as quinoxaline-2-carboxaldehyde. tandfonline.comcusat.ac.in The resulting Schiff base ligands often possess multiple donor atoms and can form stable complexes with a wide range of transition metals. ijfans.orgnih.gov

The synthesis of these complexes typically involves a one-pot "template" reaction where the metal ion, the quinoxaline aldehyde, and the amine are reacted together, with the metal ion directing the formation of the Schiff base ligand. cusat.ac.in Alternatively, the Schiff base can be pre-synthesized and then reacted with the metal salt. tandfonline.com The structural diversity of these complexes is vast, with the final geometry being influenced by the specific quinoxaline Schiff base and the metal ion used. ijfans.orgnih.gov

Characterization of Quinoxaline Metal Complexes

A comprehensive understanding of the structure, bonding, and properties of quinoxaline metal complexes relies on a suite of spectroscopic techniques. isca.inisca.me These methods provide crucial information about the coordination mode of the ligand, the geometry around the metal center, and the electronic properties of the complex.

Spectroscopic Characterization (IR, UV, NMR, ESR, Mass, Resonance Raman)

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for characterizing quinoxaline complexes. isca.meresearchgate.netresearchgate.net Changes in the vibrational frequencies of the quinoxaline ring upon coordination provide evidence of metal-ligand bond formation. For instance, shifts in the C=N and C-N stretching vibrations are indicative of the nitrogen atoms' involvement in coordination. researchgate.net In complexes containing other functional groups, such as the hydroxyl group in this compound, the O-H stretching frequency can also provide insight into its coordination or involvement in hydrogen bonding.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to probe the electronic transitions within the metal complexes. researchgate.netresearchgate.netnih.govacs.org The spectra of quinoxaline complexes typically exhibit bands arising from intra-ligand (π→π*) transitions and metal-to-ligand charge transfer (MLCT) transitions. isca.innih.gov The position and intensity of these bands can provide information about the coordination geometry and the nature of the metal-ligand interaction. researchgate.net For example, the electronic absorption data of some Ru(II) polypyridyl complexes suggest that the initially formed MLCT state is localized towards the quinoxaline ring system. isca.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is invaluable for characterizing diamagnetic quinoxaline complexes in solution. researchgate.netrsc.orgchemrxiv.orgchemicalbook.com The chemical shifts of the protons and carbons in the quinoxaline ligand are sensitive to the coordination environment. Upon complexation, shifts in the signals, particularly those of the protons and carbons near the coordinating nitrogen atoms, are observed. rsc.org This technique can help elucidate the structure of the complex in solution. For instance, ¹H NMR measurements can be used to monitor the complexation of triazolylquinoxaline ligands with diamagnetic metals by observing changes in the ligand's chemical shifts. rsc.org

Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, i.e., those with unpaired electrons. researchgate.netslideshare.netbhu.ac.inyoutube.comresearchgate.net The ESR spectrum provides information about the electronic structure of the metal ion, its oxidation state, and the symmetry of its coordination environment. slideshare.netbhu.ac.in For example, the ESR spectrum of a Cu(II) complex can help determine its geometry (e.g., square-planar or octahedral) and the nature of the metal-ligand bonding. researchgate.net In radical-bridged quinoxaline complexes, ESR can confirm the presence of a ligand-centered radical. rsc.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the metal complexes and can provide information about their fragmentation patterns. researchgate.netnih.gov Techniques like Electrospray Ionization (ESI) are particularly useful for characterizing charged complexes in solution. nih.gov The mass spectrum of a complex can confirm its composition and, in some cases, provide clues about its structure.

Resonance Raman Spectroscopy: Resonance Raman spectroscopy is a specialized vibrational technique that can provide detailed information about the structure of chromophoric metal complexes. isca.inuci.edu By exciting into an electronic absorption band, specific vibrational modes associated with that chromophore can be selectively enhanced. isca.in This technique has been used to study the ground and excited states of binuclear Cu(I) complexes with bridging quinoxaline-based ligands, revealing strong enhancement of inter-ring stretching and quinoxaline-based modes. isca.in

| Spectroscopic Technique | Information Obtained | Example Application for Quinoxaline Complexes |

| Infrared (IR) | Functional groups, ligand coordination | Shift in C=N stretching frequency upon metal binding. researchgate.net |

| UV-Visible (UV-Vis) | Electronic transitions, coordination geometry | Observation of metal-to-ligand charge transfer (MLCT) bands. isca.inresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Molecular structure in solution (for diamagnetic complexes) | Chemical shift changes of quinoxaline protons upon complexation. rsc.orgchemrxiv.org |

| Electron Spin Resonance (ESR) | Electronic structure of paramagnetic centers | Determination of g-values to infer geometry and bonding in Cu(II) complexes. researchgate.netrsc.org |

| Mass Spectrometry | Molecular weight, stoichiometry | Confirmation of the [M+L]⁺ ion peak for a given complex. researchgate.netnih.gov |

| Resonance Raman | Enhanced vibrational modes of chromophores | Probing the nature of excited states in Ru(II) polypyridyl complexes. isca.in |

Magnetic Studies and Antiferromagnetic Coupling

The magnetic properties of metal complexes derived from quinoxaline ligands are a subject of significant research interest, particularly concerning the phenomenon of antiferromagnetic coupling. This interaction, where the magnetic moments of adjacent metal centers or between a metal and a radical ligand align in an antiparallel fashion, is crucial for the development of molecular magnetic materials.

In a study on quinoxaline radical-bridged transition metal complexes, a new family of compounds, (Cp2Co)[M2Cl4(dpq)] where M can be Fe(II), Co(II), or Zn(II) and dpq (B32596) is 2,3-di(2-pyridyl)-quinoxaline, was synthesized and characterized. rsc.orgrsc.org Magnetic studies, supported by Density Functional Theory (DFT) and ab initio calculations, revealed strong antiferromagnetic interactions between the metal ions and the radical ligand. rsc.orgrsc.org The coupling constants (J) were determined to be -213.1 cm⁻¹ for the iron complex and -218.8 cm⁻¹ for the cobalt complex, indicating very strong antiferromagnetic coupling. rsc.orgrsc.org The shape of the magnetic susceptibility versus temperature curve for the cobalt complex was indicative of dominant antiferromagnetic exchange interactions, leading to a ferrimagnetic S = 5/2 ground state. rsc.org The strong antiferromagnetic coupling in these complexes is attributed to the overlap between the unpaired electron in the t2g magnetic orbital of the M(II) ion and the π orbital of the dpq radical. rsc.org

The strategy of using organic radicals as bridging ligands is a successful approach to achieve stronger magnetic coupling compared to the superexchange interactions observed with diamagnetic linkers. rsc.org The presence of a ligand-centered radical in the (Cp*2Co)[M2Cl4(dpq)] complexes was confirmed by X-ray crystallography, SQUID magnetometry, and EPR spectroscopy. rsc.org

Furthermore, the study of antiferromagnetic coupling is not limited to transition metals. Research on rare earth ions complexed with semiquinone ligands has also demonstrated the presence of dominating antiferromagnetic coupling for several lanthanide ions. nih.gov This highlights the versatility of quinone-type ligands in mediating magnetic interactions.

The table below summarizes the magnetic coupling constants for selected quinoxaline radical-bridged complexes.

| Complex | Metal Ion | Coupling Constant (J) in cm⁻¹ | Magnetic Ground State |

| (Cp2Co)[Fe2Cl4(dpq)] | Fe(II) | -213.1 | Not specified |

| (Cp2Co)[Co2Cl4(dpq)] | Co(II) | -218.8 | Ferrimagnetic (S=5/2) |

Electrochemical Behavior (Voltammetry)

The electrochemical properties of quinoxaline-metal complexes are of significant interest for their potential applications in catalysis and molecular electronics. isca.intandfonline.com Voltammetry, particularly cyclic voltammetry, is a key technique used to study the redox behavior of these compounds. nih.govisca.me

Studies on various quinoxaline derivatives and their metal complexes have revealed that their electrochemical behavior is influenced by the nature of the substituents on the quinoxaline ring, the coordinated metal ion, and the solvent system. nih.govresearchgate.net For instance, cyclic voltammetry data for a series of phenazines and quinoxalines, including their N-oxides, showed that the di-N-oxides exhibit the most positive half-wave potentials (E1/2) within each class. nih.gov Reversible first-wave reductions were observed for several quinoxaline-1,4-dioxides, indicating stable radical anion formation. nih.gov

The coordination of quinoxaline to transition metals can stabilize radical anions generated through electrochemical reduction. nih.gov In a study of tricarbonylmanganese- and tricarbonylrhenium-bound quinoxaline chelates, it was found that the triple-decker architecture of the complexes contributes to the stability of the radical-anionic species. nih.gov

The electrochemical behavior of nickel complexes with quinoxaline-based ligands has also been investigated. Some Ni(II) complexes have been shown to undergo irreversible reduction in acetonitrile (B52724) solution. researchgate.net The solvent can play a crucial role in the redox activity. For example, quinoxaline and its derivatives were found to be redox-inactive in certain electrolytes but became redox-active in the presence of lithium tetrafluoroborate (B81430) (LiBF4) in propylene (B89431) carbonate, which promotes the formation of a redox-active adduct. researchgate.net

The table below presents representative electrochemical data for selected quinoxaline derivatives.

| Compound | Technique | E1/2 (V) or Reduction Potential | Reversibility |

| Quinoxaline-1,4-dioxide | Cyclic Voltammetry | Not specified, but positive | Reversible |

| 2-Methylquinoxaline-1,4-dioxide | Cyclic Voltammetry | Not specified, but positive | Reversible |

| 2,3-Diphenylquinoxaline-1,4-dioxide | Cyclic Voltammetry | Not specified, but positive | Reversible |

| Ni(II) complex of N-(2-nitro)-benzilidene-3-hydrazino quinoxaline-2-one | Not specified | Not specified | Irreversible |

Stability Constant Determinations

The stability constant (or formation constant) of a metal complex is a crucial thermodynamic parameter that quantifies the strength of the interaction between a metal ion and a ligand in solution. wikipedia.org The determination of stability constants for quinoxaline-metal complexes is essential for understanding their behavior in various applications, including analytical chemistry and biomedicine. ethz.ch

Various methods can be employed to determine stability constants, including spectrophotometry and conductometry. researchgate.net The effect of pH on the complex formation and the stoichiometry of the complexes are important factors to consider during these determinations. researchgate.net For example, in a study of complexes of Co(II), Cu(II), Ni(II), and Zn(II) with a synthesized ligand, both 1:1 and 2:1 ligand-to-metal stoichiometric complexes were observed in solution. The order of the stability constants was found to be Co(II) < Ni(II) < Cu(II). researchgate.net

The chelate effect, where a ligand binds to a metal ion through multiple donor atoms to form a ring structure, generally leads to higher stability constants. wikipedia.org This is an important consideration for polydentate quinoxaline derivatives. The solvent system can also significantly influence the stability of the complexes. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are also being developed to predict the stability constants of metal complexes in solution with a good degree of accuracy. rsc.org These theoretical approaches can complement experimental determinations and provide insights into the factors governing complex stability.

The table below shows an example of the order of stability constants for metal complexes with a given ligand.

| Metal Ion | Relative Stability Constant |

| Co(II) | Lowest |

| Ni(II) | Intermediate |

| Cu(II) | Highest |

Catalytic Applications of Quinoxaline-Metal Complexes

Quinoxaline derivatives and their metal complexes have emerged as versatile scaffolds in the field of catalysis, finding applications in a range of organic transformations. rsc.org

Homogeneous and Heterogeneous Catalysis

The catalytic applications of quinoxaline-metal complexes span both homogeneous and heterogeneous systems. rsc.org In homogeneous catalysis , the catalyst is in the same phase as the reactants, often leading to high activity and selectivity. rsc.org For example, ruthenium(II) complexes with polypyridyl bridging ligands containing a quinoxaline moiety have been prepared and studied for their catalytic properties. isca.in These complexes can act as photosensitizers in photoredox catalysis. isca.in

Heterogeneous catalysts , where the catalyst is in a different phase from the reactants, offer the advantage of easy separation and recyclability. rsc.orgresearchgate.net Efforts have been made to immobilize homogeneous quinoxaline-based catalysts onto solid supports to combine the benefits of both types of catalysis. researchgate.net

The nature of the metal and the ligand structure are crucial in determining the catalytic activity. For instance, nickel-catalyzed reactions have been developed for the synthesis of quinoxalines themselves from 2-nitroanilines and vicinal diols. acs.org In photohydroxymethylation reactions, titanium-based catalysts have been investigated, with the specific titanium precursor influencing the reaction pathway and product distribution. beilstein-journals.org

The table below provides examples of catalytic systems involving quinoxaline-related compounds.

| Catalyst Type | Metal/Complex | Application |

| Homogeneous | Ruthenium(II) polypyridyl quinoxaline complexes | Photoredox catalysis |

| Homogeneous | Nickel complexes | Synthesis of quinoxalines |

| Homogeneous | Titanium tetrachloride in methanol (B129727) | Photocatalytic hydroxymethylation |

| Heterogeneous | Supported quinoxaline-metal complexes | Various organic transformations |

Investigation of Catalytic Mechanisms

Understanding the mechanism of a catalytic reaction is fundamental for optimizing its efficiency and developing new catalysts. For quinoxaline-metal complex-catalyzed reactions, a combination of experimental and computational techniques is often employed to elucidate the reaction pathways.

For example, in the nickel-catalyzed synthesis of quinoxalines, identifying the nature of the active catalyst is a key aspect of the mechanistic investigation. acs.org This may involve studying the effect of different ligands, reaction conditions, and intermediates.

In photocatalytic systems, the mechanism often involves the generation of radical intermediates. beilstein-journals.org For instance, in the photohydroxymethylation of ketones catalyzed by titanium complexes, the proposed mechanism involves the oxidation of methanol to generate hydroxyalkyl radicals. beilstein-journals.org

Computational methods, such as DFT, are increasingly used to support experimental findings and provide a deeper understanding of the catalytic cycle. acs.org These calculations can help to identify transition states, calculate activation energies, and explain the observed selectivity.

A general mechanistic scheme for a photoredox catalytic cycle involving a quinoxaline-metal complex might involve the following steps:

Excitation of the photocatalyst by light.

Electron transfer from the excited catalyst to a substrate or from a sacrificial donor to the catalyst.

Chemical transformation of the substrate.

Regeneration of the catalyst to complete the cycle.

Future Research Directions and Unexplored Avenues for 8 Methylquinoxalin 6 Yl Methanol

Development of Novel Synthetic Pathways

The classical and most prevalent method for synthesizing the quinoxaline (B1680401) core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.com For (8-Methylquinoxalin-6-YL)methanol, this would theoretically involve reacting 3,4-diaminotoluene (B134574) with a protected dihydroxyacetone derivative, followed by deprotection.

Future research should aim to develop more efficient, atom-economical, and scalable synthetic routes. Potential avenues for exploration include:

Catalytic Approaches: Investigating transition-metal-catalyzed methods, such as palladium- or copper-catalyzed cross-coupling reactions, could provide novel pathways. For instance, a pre-functionalized quinoxaline, such as 6-bromo-8-methylquinoxaline, could undergo a coupling reaction with a hydroxymethyl equivalent.

One-Pot Reactions: Designing a one-pot synthesis that combines the initial cyclization with subsequent functionalization would be highly efficient. An acid-catalyzed reaction involving 1-(2-aminophenyl)pyrroles and a suitable aldehyde represents a classic strategy that could be adapted. mdpi.com

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts, such as hexafluoroisopropanol (HFIP), has been shown to accelerate quinoxaline synthesis at room temperature. mdpi.com Applying these green principles to the synthesis of this compound could significantly reduce reaction times and avoid toxic organic solvents.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Reactants | Potential Advantages | Area for Investigation |

| Classic Condensation | 3,4-Diaminotoluene, Dihydroxyacetone derivative | Well-established, reliable | Optimization of protecting groups, reaction conditions |

| Cross-Coupling | 6-Halo-8-methylquinoxaline, Hydroxymethylating agent | High functional group tolerance, modular | Catalyst screening, optimization of coupling partners |

| Functional Group Interconversion | (8-Methylquinoxalin-6-yl)carbaldehyde | Utilizes a different starting material | Efficient and selective reducing agents |

| Green Synthesis | 3,4-Diaminotoluene, 1,2-Dicarbonyl compound | Reduced environmental impact, faster reaction | Efficacy of green catalysts (e.g., HFIP) |

In-depth Mechanistic Studies of Reactions Involving the Methanol (B129727) Moiety

The hydroxyl (-OH) and methylene (B1212753) (-CH2-) groups of the methanol moiety are prime sites for chemical transformation. Understanding the mechanisms of these reactions is crucial for controlling product formation and designing new derivatives.

Future mechanistic studies could focus on:

Oxidation Reactions: The oxidation of the methanol group to form (8-Methylquinoxalin-6-yl)carbaldehyde or 8-methylquinoxaline-6-carboxylic acid is a key potential transformation. nih.govacs.org In-depth studies could involve kinetic analysis, isotopic labeling (e.g., using ¹⁸O), and trapping of intermediates to elucidate the reaction pathway under various oxidizing conditions (e.g., with V₂O₅ or manganese oxides).

Esterification and Etherification: The reaction of the methanol group with acyl chlorides or alkyl halides would yield esters and ethers, respectively. Mechanistic investigations would clarify the role of the quinoxaline ring's electronics on the reactivity of the methanol group, determining whether it behaves as a typical benzylic alcohol.

Nucleophilic Substitution: Converting the hydroxyl group into a better leaving group (e.g., a tosylate) would open pathways for nucleophilic substitution reactions, allowing the introduction of a wide range of other functional groups.

Exploration of Advanced Spectroscopic Techniques for Fine Structural Details

Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy provide fundamental structural confirmation. nih.govnih.gov However, advanced techniques are needed to probe finer details of the molecule's structure and dynamics.

Two-Dimensional NMR (2D-NMR): Techniques like COSY, HSQC, and HMBC are essential to unambiguously assign all proton and carbon signals, confirming the connectivity between the methyl, methanol, and aromatic protons on the quinoxaline core.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can reveal through-space interactions, providing insights into the preferred conformation of the methanol group relative to the quinoxaline ring.

Solid-State NMR and X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding from the methanol group. isca.memdpi.com This data is invaluable for benchmarking computational models.

Fluorine NMR (¹⁹F NMR): For fluorinated derivatives of this compound, ¹⁹F NMR would be a powerful tool for characterization, as the chemical shifts are highly sensitive to the electronic environment. rsc.org

Computational Prediction of Novel Reactivities and Material Properties

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting molecular properties and guiding experimental work. researchgate.netyoutube.com For this compound, computational studies can provide a wealth of information before embarking on extensive lab work.

Key areas for computational investigation include:

Structural and Electronic Properties: DFT calculations can predict the optimized molecular geometry, bond energies, and electronic structure. The analysis of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for nucleophilic and electrophilic attack and estimate the electronic band gap. researchgate.net

Spectroscopic Prediction: Theoretical calculations can simulate IR, Raman, and NMR spectra. researchgate.net Comparing these predicted spectra with experimental data provides strong validation for the proposed structure.

Reactivity Descriptors: Calculation of molecular electrostatic potential (MEP) maps can visually identify electron-rich and electron-poor regions, predicting sites for hydrogen bonding and chemical reactions.

Material Properties: For potential applications in materials science, computational models can predict properties such as molecular polarizability and hyperpolarizability, which are relevant to non-linear optical (NLO) materials.

A table of hypothetical DFT-predicted properties for this compound is shown below.

| Predicted Property | Computational Method | Predicted Value | Significance |

| HOMO Energy | B3LYP/6-311G(d,p) | -6.2 eV | Site of electron donation (oxidation) |

| LUMO Energy | B3LYP/6-311G(d,p) | -1.3 eV | Site of electron acceptance (reduction) |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 4.9 eV | Relates to electronic transitions, reactivity |

| Dipole Moment | B3LYP/6-311G(d,p) | 2.5 D | Indicates molecular polarity |

| C=O Stretch (aldehyde) | B3LYP/6-311G(d,p) | ~1705 cm⁻¹ | Predicted IR frequency of oxidized product |

Investigation of Diverse Coordination Architectures

The quinoxaline framework is a well-known and versatile ligand in coordination chemistry. isca.meisca.in this compound possesses multiple potential donor sites: the two nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the methanol group. This opens up a rich area of research into its behavior as a ligand for metal ions.

Future research should explore:

Ligand Binding Modes: The compound could act as a monodentate ligand (coordinating through one nitrogen), a bidentate chelating ligand (using both quinoxaline nitrogens), or potentially a tridentate ligand (involving the methanol oxygen). isca.inmdpi.com The binding mode will depend on the metal ion, solvent, and reaction conditions.

Synthesis of Metal Complexes: Systematic studies involving reactions with a variety of transition metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)) could lead to the synthesis of novel mononuclear, binuclear, or polymeric coordination complexes. isca.mersc.org

Structural Characterization: The resulting metal complexes would be characterized by techniques such as single-crystal X-ray diffraction, UV-Vis spectroscopy, and magnetic susceptibility measurements to determine their geometry (e.g., octahedral, tetrahedral) and electronic properties. isca.inmdpi.com The formation of complexes often leads to significant changes in photophysical properties, which could be explored for applications in sensing or light-emitting materials. isca.me

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (8-Methylquinoxalin-6-YL)methanol, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via condensation reactions involving quinoxaline precursors. For example, a derivative synthesis method (Scheme 2 in ) uses 1-(3-Methyl-quinoxalin-2-yl)-ethanone reacted with aldehydes in methanol under basic conditions (3% NaOH, 24-hour reaction). Post-synthesis, purification is achieved via recrystallization or column chromatography. Purity validation should employ HPLC (C18 column, methanol/water mobile phase) and NMR (DMSO-d6 solvent) to confirm structural integrity and absence of byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard code) .

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Immediate medical consultation is required if symptoms persist .

- Waste Disposal : Segregate waste and use certified biohazard disposal services to prevent environmental contamination .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- GC-MS : For volatile impurity detection (column: DB-5MS, He carrier gas).

- FT-IR : To confirm hydroxyl (-OH) and quinoxaline ring functional groups.

- Elemental Analysis (EA) : Validate C/H/N/O composition against theoretical values.

- UV-Vis Spectroscopy : Assess solubility and stability in solvents like methanol or DMSO .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

- Methodological Answer :

- Variable Screening : Use a fractional factorial design to test catalyst concentration (NaOH: 1–5%), temperature (25–60°C), and reaction time (12–48 hours).

- Data Table :

| NaOH (%) | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| 3 | 25 | 24 | 62 |

| 5 | 40 | 36 | 78 |

| 1 | 60 | 12 | 45 |

- Optimization : Response Surface Methodology (RSM) identifies ideal conditions (e.g., 4% NaOH, 50°C, 30 hours) for maximizing yield .

Q. How should researchers resolve contradictions in reported bioactivity data for quinoxaline derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., antioxidant vs. cytotoxic effects) and apply heterogeneity tests (I² statistic) to identify confounding variables.

- Dose-Response Studies : Test compound across a wider concentration range (e.g., 1–100 µM) to clarify biphasic effects.

- Mechanistic Validation : Use siRNA knockdown or enzyme inhibition assays to confirm target pathways (e.g., NF-κB for anti-inflammatory activity) .

Q. What computational approaches are effective for predicting the environmental toxicity of this compound?

- Methodological Answer :

- QSAR Modeling : Utilize tools like ECOSAR to estimate acute/chronic toxicity (e.g., LC50 for aquatic organisms).

- Molecular Dynamics (MD) : Simulate interactions with biological membranes or enzymes (e.g., cytochrome P450).

- Read-Across Methods : Compare with structurally similar compounds (e.g., 6-Methylquinoxaline) with established toxicity profiles .

Q. How can methanol crossover in electrochemical applications be mitigated when using this compound-based electrolytes?

- Methodological Answer :

- Membrane Design : Incorporate sulfonated poly(ether ether ketone) (SPEEK) membranes to reduce permeability.

- Flow Rate Optimization : In fuel cells, maintain a flow rate >0.5 mL/min to counteract diffusion (Darcy’s law applied to porous electrodes) .

- Additive Screening : Introduce ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to stabilize the electrolyte layer .

Contradiction Analysis & Experimental Design

Q. What experimental strategies address discrepancies in stability studies of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 40°C for 30 days, sampling weekly for HPLC analysis.

- Degradation Product Identification : Use LC-MS/MS to characterize byproducts (e.g., hydrolyzed quinoxaline fragments).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

Q. How do solvent polarity and proticity influence the antioxidant activity of this compound?

- Methodological Answer :

- Solvent Screening : Test DPPH radical scavenging in methanol (polar protic), acetonitrile (polar aprotic), and THF (nonpolar).

- Data Table :

| Solvent | IC50 (µM) | Log P |

|---|---|---|

| Methanol | 12.3 | -0.76 |

| Acetonitrile | 28.7 | -0.34 |

| THF | 45.2 | 0.46 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.